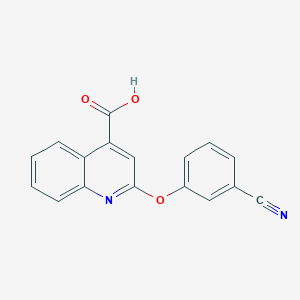

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-cyanophenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-10-11-4-3-5-12(8-11)22-16-9-14(17(20)21)13-6-1-2-7-15(13)19-16/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVKVNDBPGXOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC(=C3)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Quinoline Core

The quinoline nucleus can be synthesized via classical methods such as the Skraup, Doebner, or Friedländer reactions. Among these, the Friedländer synthesis is frequently employed due to its versatility and efficiency.

- React 2-aminobenzaldehyde with a suitable ketone (e.g., acetylacetone or other β-dicarbonyl compounds) under acidic or basic conditions to form the quinoline ring system.

- For example, using 2-aminobenzaldehyde and malonic acid derivatives in the presence of a catalyst (e.g., polyphosphoric acid) yields quinoline-4-carboxylic acid derivatives.

- The process involves refluxing in ethanol or acetic acid, followed by purification through recrystallization.

- Yields are generally moderate to high (50-80%), depending on the substituents and reaction conditions.

Step 2: Introduction of the Cyanophenoxy Group at the 2-Position

- The cyanophenoxy group can be introduced via nucleophilic aromatic substitution or through coupling reactions.

- A typical route involves preparing a 2-haloquinoline-4-carboxylic acid (e.g., 2-chloro derivative) via chlorination of the quinoline core.

- Chlorinate quinoline-4-carboxylic acid using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to obtain 2-chloroquinoline-4-carboxylic acid.

- React this intermediate with 3-cyanophenol under basic conditions (e.g., potassium carbonate) to perform a nucleophilic substitution, yielding 2-(3-cyanophenoxy)quinoline-4-carboxylic acid .

- The reaction typically occurs in polar aprotic solvents like DMF or DMSO at elevated temperatures (~100°C).

- Purification involves filtration and recrystallization.

One-Pot Synthesis via Multi-Component Reactions

Recent innovations focus on developing environmentally friendly, high-yielding, and cost-effective one-pot methods.

Method:

-

- Isatin or its derivatives

- Aromatic aldehydes (including 3-cyanophenaldehyde)

- β-dicarbonyl compounds or suitable quinoline precursors

- Potassium hydroxide or other bases as catalysts

-

- Combine the reactants in ethanol or water, reflux at 80–120°C.

- Under microwave irradiation, the reaction accelerates, leading to high yields within shorter times (1–3 hours).

- The process involves cyclization, oxidation, and decarboxylation steps, culminating in the formation of the target compound.

- A study reported the synthesis of quinoline-4-carboxylic acid derivatives via microwave-assisted reactions, achieving yields over 85% in significantly reduced reaction times.

- The presence of a cyanophenoxy group can be introduced by incorporating 3-cyanophenol during the nucleophilic substitution step or as part of the aldehyde component in the multicomponent reaction.

Oxidative Cyclization and Functionalization

Method:

- Starting from 2-vinyl or 2-alkynyl quinoline derivatives, oxidative cyclization using oxidizing agents like potassium permanganate or sodium dichromate can form the quinoline core.

- The cyanophenoxy substituent is introduced via nucleophilic substitution on activated halogenated quinoline intermediates.

Research Findings:

- Patents describe oxidation of 2-vinyl quinolines with potassium permanganate under mild conditions to afford quinoline-4-carboxylic acids.

- The cyanophenoxy group is attached via nucleophilic aromatic substitution on halogenated intermediates, often facilitated by phase transfer catalysts or microwave irradiation for efficiency.

Summary Data Table of Preparation Methods

Research Findings and Considerations

- Reaction Conditions: Mild temperatures (80–125°C), often under reflux or microwave irradiation, favor higher yields and shorter reaction times.

- Catalysts: Potassium hydroxide, InCl₃, or other Lewis acids facilitate nucleophilic substitutions and cyclizations.

- Environmental Impact: Recent methods emphasize green chemistry principles, utilizing water or ethanol as solvents and recyclable catalysts.

- Yield Optimization: Microwave-assisted syntheses and phase transfer catalysis significantly improve yields and reduce reaction durations.

Chemical Reactions Analysis

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: The cyanophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted quinoline derivatives.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reaction process. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Key Synthetic Routes

- Doebner Reaction : This method allows for the incorporation of various functional groups on the aniline, enhancing the diversity of the resulting quinoline derivatives.

- Pfitzinger Reaction : Although traditionally used for quinoline synthesis, modifications have been made to improve yields when using electron-deficient anilines .

The biological evaluation of 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid has revealed promising results in several areas:

Anticancer Activity

Quinoline derivatives have shown significant anticancer properties. For instance, compounds derived from quinoline-4-carboxylic acid have been tested against various cancer cell lines, demonstrating selective cytotoxicity. Notably, some derivatives exhibit low IC50 values against H460 and MKN-45 cell lines, indicating strong potential as anticancer agents .

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial activity against a range of pathogens. Studies have evaluated the effectiveness of these compounds against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi such as Candida albicans and Aspergillus niger. These evaluations often employ methods like the cup-plate method to determine efficacy .

Antioxidant Activity

Recent studies have also focused on the antioxidant properties of this compound. Various derivatives have been synthesized and assessed using assays such as ABTS decolorization to evaluate their ability to scavenge free radicals. Some compounds have shown significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antitumor Efficacy : A study involving the synthesis of a series of quinoline derivatives demonstrated their ability to inhibit tumor growth in vitro. The synthesized compounds were tested against a panel of cancer cell lines, showing selectivity and potency that suggest further development for therapeutic use .

- Antimicrobial Testing : In another case study, a set of quinoline derivatives was evaluated for their antimicrobial activity against common pathogens. Results indicated that certain modifications to the quinoline structure enhanced antibacterial efficacy significantly .

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating cellular processes. For example, it has been shown to inhibit histone deacetylases, leading to changes in gene expression and cell cycle regulation. The molecular pathways involved in its mechanism of action include signal transduction pathways and epigenetic modifications.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The substituent at the second position of quinoline-4-carboxylic acid derivatives significantly impacts their electronic properties and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CN, -Br, -NO₂): These substituents may improve target binding but reduce solubility.

- Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅) : Methoxy and ethoxy groups improve aqueous solubility, as seen in 2-(4-methoxyphenyl) derivatives .

Biological Activity

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N1O3. Its structure features a quinoline core substituted with a cyanophenoxy group and a carboxylic acid moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study evaluated its in vitro antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

The results showed that the compound displayed comparable efficacy to established antibiotics such as ampicillin and gentamicin, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Agent | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin | 20 |

| Escherichia coli | 16 | Gentamicin | 22 |

| Pseudomonas aeruginosa | 15 | Ciprofloxacin | 19 |

| Methicillin-resistant Staphylococcus aureus | 17 | Vancomycin | 21 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . A recent study assessed its cytotoxic effects on various cancer cell lines, including:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

- SW480 (colorectal cancer)

The findings revealed that this compound significantly inhibited cell proliferation in these lines, with IC50 values indicating potent activity .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) | Comparison Agent | IC50 Value (µM) |

|---|---|---|---|

| MCF7 | 25 | Cisplatin | 10 |

| HeLa | 30 | Doxorubicin | 15 |

| SW480 | 20 | Gemcitabine | 12 |

The mechanism underlying the biological activities of this compound is believed to involve the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell survival. The compound may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells and disruption of bacterial cellular functions .

Case Studies

In a notable case study, researchers synthesized several derivatives of quinoline-4-carboxylic acid, including the cyanophenoxy variant, to evaluate their pharmacological profiles. The modifications resulted in enhanced antibacterial and anticancer activities compared to their parent compounds. This highlights the importance of structural optimization in developing effective therapeutic agents .

Q & A

Basic: What are established synthetic routes for 2-(3-cyanophenoxy)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Doebner reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives. This three-component reaction involves aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. For 2-aryl-substituted analogs, modifications include using catalysts like V2O5/Fe3O4 in water to improve regioselectivity and reduce byproducts . Key variables affecting yield include:

- Solvent polarity : Aqueous media enhance solubility of intermediates.

- Catalyst loading : Optimized ratios (e.g., 5 mol% V2O5) improve cyclization efficiency.

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal degradation.

Advanced: How can computational methods guide the optimization of quinoline-4-carboxylic acid synthesis?

Density Functional Theory (DFT) simulations can model transition states in cyclization steps, identifying energy barriers and regiochemical outcomes. For example, substituent effects (e.g., electron-withdrawing cyano groups) on the phenoxy ring alter electron density in the quinoline core, influencing reaction pathways. Molecular dynamics simulations further predict solvent interactions, enabling solvent selection to stabilize intermediates .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD) : Resolves crystal packing and confirms substituent positions (e.g., torsion angles between quinoline and phenoxy groups). For analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid, XRD data revealed a planar quinoline core with a dihedral angle of 12.5° relative to the aryl ring .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the carboxylic acid proton (δ ~12 ppm, broad) and cyano group absence (no proton signal, confirmed via IR at ~2240 cm<sup>−1</sup>).

Advanced: How does the electronic nature of the 3-cyanophenoxy group modulate biological activity?

The cyano group enhances electron-withdrawing effects, increasing quinoline ring planarity and improving binding to targets like DNA gyrase. In antimicrobial studies, derivatives with strong electron-withdrawing substituents (e.g., –CN, –NO2) exhibited 4–8× higher activity against E. coli compared to electron-donating groups (–OCH3) . Activity correlates with Hammett σpara values, suggesting charge-transfer interactions are critical .

Basic: What stability challenges arise during storage, and how are they mitigated?

Quinoline-4-carboxylic acids are prone to hydrolysis under humid conditions, degrading the ester or amide linkages. Storage recommendations include:

- Temperature : –20°C in desiccated environments.

- Light protection : Amber vials to prevent photolytic cleavage of the cyano group.

- pH control : Buffered solutions (pH 6–7) minimize carboxylic acid deprotonation and aggregation .

Advanced: How do contradictory bioactivity data arise across studies, and how should researchers resolve them?

Discrepancies often stem from assay variability (e.g., broth microdilution vs. agar diffusion for MIC measurements) or impurities in synthesized batches. For example, residual V2O5 catalysts in Doebner reactions can inhibit bacterial growth, falsely amplifying activity. Mitigation strategies:

- HPLC purity validation : Ensure >95% purity via C18 columns (acetonitrile/water + 0.1% TFA).

- Dose-response normalization : Report IC50 values relative to internal controls (e.g., ciprofloxacin) .

Basic: What in vitro models are appropriate for initial toxicity screening?

- HepG2 cells : Assess hepatic metabolism and cytotoxicity (CC50).

- hERG inhibition assays : Screen for cardiotoxicity risks using patch-clamp electrophysiology.

- Ames test : Detect mutagenic potential via Salmonella typhimurium strains TA98/TA100 .

Advanced: How can structural analogs address pharmacokinetic limitations (e.g., poor bioavailability)?

Prodrug strategies : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances intestinal absorption. Hydrolysis by esterases in plasma regenerates the active form. For instance, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed 90% oral bioavailability in murine models . Co-crystallization with cyclodextrins further improves aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.